4-Chloro-1-((4-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-((4-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, an ethylphenoxy group, and a carboxylic acid group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((4-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethylphenoxy Group: The ethylphenoxy group can be introduced through a nucleophilic substitution reaction using 4-ethylphenol and an appropriate leaving group.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-((4-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-1-((4-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-((4-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-((4-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
- 4-Chloro-1-((4-phenoxy)methyl)-1H-pyrazole-3-carboxylic acid
- 4-Chloro-1-((4-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
4-Chloro-1-((4-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the ethylphenoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H13ClN2O3 |
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Molecular Weight |
280.70 g/mol |
IUPAC Name |
4-chloro-1-[(4-ethylphenoxy)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O3/c1-2-9-3-5-10(6-4-9)19-8-16-7-11(14)12(15-16)13(17)18/h3-7H,2,8H2,1H3,(H,17,18) |
InChI Key |
DOSZEXYVVAMCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCN2C=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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